Lespeflorin G10

Description

Properties

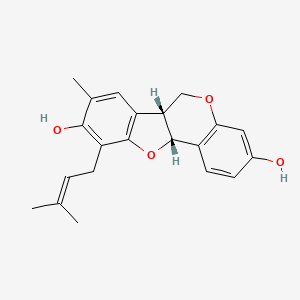

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(6aR,11aR)-8-methyl-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C21H22O4/c1-11(2)4-6-15-19(23)12(3)8-16-17-10-24-18-9-13(22)5-7-14(18)20(17)25-21(15)16/h4-5,7-9,17,20,22-23H,6,10H2,1-3H3/t17-,20-/m0/s1 |

InChI Key |

ZEHIHNBSUKPKMF-PXNSSMCTSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O |

Canonical SMILES |

CC1=CC2=C(C(=C1O)CC=C(C)C)OC3C2COC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Q & A

Q. What are the established protocols for synthesizing Lespeflorin G10 with high purity, and how can researchers validate its structural integrity?

Methodological Answer :

- Synthesis Optimization : Follow pharmacopeial guidelines (e.g., USP, EP) for raw material testing and process validation . Use spectroscopic techniques (NMR, LC-MS) for structural confirmation, referencing standardized procedures in peer-reviewed journals .

- Validation : Replicate synthesis protocols with independent batches, ensuring purity ≥95% via HPLC. Cross-check results against published spectral databases (e.g., SciFinder, PubChem) .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing batch variability?

Methodological Answer :

Q. What literature review strategies are critical for identifying gaps in this compound’s pharmacological profile?

Methodological Answer :

- Use advanced search operators in Google Scholar (e.g.,

"this compound" AND ("mechanism of action" OR "kinetic studies")) to filter high-impact studies . - Systematically categorize findings into tables (e.g., Table 1: Reported IC50 Values Across Studies) to identify contradictions or understudied pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different assay conditions?

Methodological Answer :

Q. What strategies ensure robust reproducibility in in vivo studies of this compound’s toxicity profile?

Methodological Answer :

Q. How should researchers design a mechanistic study to elucidate this compound’s interaction with non-canonical targets?

Methodological Answer :

- Hypothesis-Driven Workflow :

- Data Interpretation : Employ pathway enrichment tools (e.g., STRING, KEGG) to contextualize findings within broader biological networks .

Methodological Frameworks

Table 1: Key Considerations for Addressing Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.